Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate
Overview
Description
Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate is a fluorinated quinoline derivative. This compound is known for its unique chemical structure, which includes a quinoline ring substituted with fluorine, hydroxyl, and methoxy groups. It has a molecular formula of C₁₃H₁₂FNO₄ and a molecular weight of 265.24 g/mol . This compound is primarily used in research and development due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4,5-difluoro-2-nitrobenzoic acid with suitable reagents to form the quinoline ring . The reaction conditions often involve the use of sodium borohydride in a basic medium to facilitate reductive cyclization .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and reduction: The hydroxyl group can participate in oxidation-reduction reactions, leading to the formation of quinone derivatives.
Cross-coupling reactions: The compound can undergo cross-coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, palladium catalysts for cross-coupling reactions, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while cross-coupling reactions can produce complex quinoline-based structures .
Scientific Research Applications
Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes . The exact pathways and targets are still under investigation, but its structure suggests it may act similarly to other fluorinated quinolines, which are known to inhibit bacterial DNA gyrase and topoisomerase IV .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate
- 6,7-difluoro-3-nitro-4-hydroxy-2-quinolone
- 2,3,4-trichloro-6,7-difluoroquinolone
Uniqueness
Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6-position and the fluorine atom at the 7-position differentiates it from other quinoline derivatives, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions .
Biological Activity
Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of protein kinases and its implications in cancer therapy. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 265.24 g/mol. Its unique structure features a quinoline core with fluorine, hydroxyl, and methoxy substituents, which contribute to its biological properties. The presence of these functional groups enhances its ability to interact with biological targets, potentially modulating various cellular processes such as proliferation and apoptosis.
The primary mechanism by which this compound exerts its biological effects involves the inhibition of specific protein kinases. This inhibition can lead to alterations in signaling pathways that regulate cell growth and survival, making it a candidate for cancer treatment. Additionally, the compound shows potential for enzyme inhibition, which may further elucidate its role in biochemical processes.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. For instance, preliminary evaluations indicate that it can significantly inhibit tumor cell viability in vivo. In experiments involving Ehrlich Ascites Carcinoma (EAC) cells in mice, the compound demonstrated a complete reduction in tumor cell viability compared to control groups . The study also reported that the compound induced apoptosis and exhibited antioxidant properties, confirming its potential as a chemotherapeutic agent .
Enzyme Inhibition
The compound's ability to inhibit enzymes is noted as a significant aspect of its biological activity. It has been investigated for its interactions with various molecular targets, including those involved in DNA replication and transcription processes. Similar compounds have shown efficacy against bacterial DNA gyrase and topoisomerase, suggesting that this compound may share similar inhibitory effects.
Comparative Analysis with Similar Compounds
Compound | Structure Features | Biological Activity |
---|---|---|
This compound | Fluorine, hydroxyl, methoxy groups | Protein kinase inhibitor |
Chloroquine | No fluorine or hydroxyl groups | Antimalarial |
Quinacrine | Different functional groups | Antiprotozoal |
Mefloquine | Distinct substituents | Antimalarial |
This table illustrates how this compound's unique functional groups may confer specific biological activities distinct from other quinoline derivatives.
Case Studies and Research Findings
- In Vivo Evaluation : A study evaluated the antitumor effects of the compound against EAC cells. Results showed significant reductions in tumor growth and no adverse effects on liver or kidney functions post-treatment .
- Molecular Docking Studies : Molecular docking simulations indicated strong binding affinities between this compound and targeted receptors associated with cancer progression, reinforcing its potential as an effective therapeutic agent .
- Antioxidant Activity : The compound demonstrated notable antioxidant activity in various assays, suggesting that it may protect against oxidative stress-related damage in cells, further supporting its therapeutic potential .
Properties
IUPAC Name |
ethyl 7-fluoro-6-methoxy-4-oxo-1H-quinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO4/c1-3-19-13(17)8-6-15-10-5-9(14)11(18-2)4-7(10)12(8)16/h4-6H,3H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJNUQDCBRIKRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60478620 | |
Record name | ETHYL 7-FLUORO-4-HYDROXY-6-METHOXYQUINOLINE-3-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60478620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
622369-35-1 | |
Record name | ETHYL 7-FLUORO-4-HYDROXY-6-METHOXYQUINOLINE-3-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60478620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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